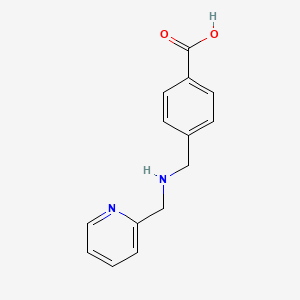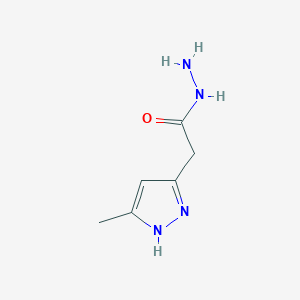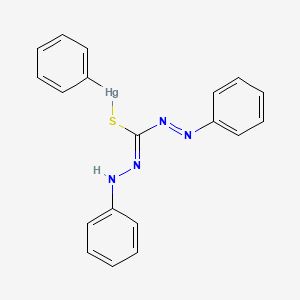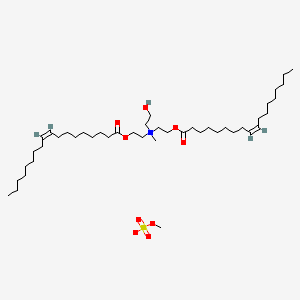
4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid
Vue d'ensemble
Description
“4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid” is an organic compound . It is a white solid, although commercial samples can appear gray . It is slightly soluble in water . It consists of a benzene ring substituted with amino and carboxyl groups .
Molecular Structure Analysis
The molecular formula of “4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid” is C14H14N2O2 . It has a molecular weight of 242.27 . The structure consists of a benzene ring substituted with amino and carboxyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid” include its molecular weight of 242.27 , and its solubility in water .Applications De Recherche Scientifique
Co-crystal Formation
- Co-crystal Characteristics : A study by Lemmerer & Bourne (2012) examines a co-crystal involving a compound similar to 4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid, showing how it forms chains and ribbons through hydrogen bonding, indicating potential applications in molecular engineering and material sciences (Lemmerer & Bourne, 2012).
Luminescence and Stimuli-Responsive Properties
- Luminescent Compounds : Srivastava et al. (2017) reported on compounds with structures related to 4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid, highlighting their luminescent properties in various solvents and stimuli-responsive behaviors. This suggests potential applications in optical materials and sensors (Srivastava et al., 2017).
Corrosion Inhibition
- Corrosion Inhibition : Ji et al. (2016) synthesized a derivative of 4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid and found it effective as a corrosion inhibitor for mild steel in acidic conditions. This highlights its potential in material protection and industrial applications (Ji et al., 2016).
Supramolecular Liquid Crystals
- Supramolecular Liquid Crystals : Naoum et al. (2010) explored hydrogen-bonding interactions between compounds similar to 4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid, leading to the formation of supramolecular liquid crystals. This research can be leveraged in advanced material science, especially in the field of liquid crystal displays and photonic materials (Naoum et al., 2010).
Fluorescent Sensors
- Fluorescent Zn(II) Sensors : Nolan et al. (2006) described the synthesis of fluorescent sensors with structural similarities to 4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid, indicating its potential application in biological imaging and metal ion detection [(Nolan et al., 2006)](https://consensus.app/papers/midrange-affinity-fluorescent-znii-sensors-zinpyr-family-nolan/6fc642c930bb5ebb8db8f471d978e210/?utm_source=chatgpt).
Complexation and Structural Analysis
- Metal Complexation : Woodburn et al. (2010) studied complexes formed with compounds like 4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid, revealing their potential for developing new coordination compounds in chemistry and material science applications (Woodburn et al., 2010).
Synthesis and Structural Investigation
- Organostannyl Esters Synthesis : Tzimopoulos et al. (2010) synthesized triorganostannyl esters using compounds structurally related to 4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid, contributing to research in organometallic chemistry and potential industrial applications (Tzimopoulos et al., 2010).
Antimicrobial Activities
- Schiff Base Ligands and Metal Complexes : Kalshetty et al. (2013) explored the antimicrobial activities of Schiff base ligands and metal complexes derived from substances structurally similar to 4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid, indicating its potential in developing new antimicrobial agents (Kalshetty et al., 2013).
Tautomeric Polymorphism
- Metal Ion Directed Polymorphism : Mandal & Patel (2017) studied the tautomeric polymorphism in metal complexes of compounds related to 4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid, offering insights into the design of novel materials with unique properties (Mandal & Patel, 2017).
Applications in Solar Cells
- Photophysical Investigation : Zhang & Wang (2018) conducted a study on a molecule structurally similar to 4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid, exploring its potential application in solar cell technology, especially in improving the efficiency and stability of perovskite solar cells (Zhang & Wang, 2018).
Propriétés
IUPAC Name |
4-[(pyridin-2-ylmethylamino)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)12-6-4-11(5-7-12)9-15-10-13-3-1-2-8-16-13/h1-8,15H,9-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWADGKIOACDCEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(2-Chlorophenyl)-6-fluoro-2-[(2-fluoroanilino)methyl]quinazolin-4-one](/img/structure/B1623832.png)
![8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B1623835.png)









